N-(4-aminobutyl)-2-chloroacetamide hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a linear butyl chain with an amine group at one end and a chloroacetamide group at the other. The presence of these polar functional groups would likely result in the compound having some degree of solubility in polar solvents .Chemical Reactions Analysis
The amine group in this compound could potentially undergo reactions such as acylation or alkylation. The chloroacetamide group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could result in basic properties, while the chloroacetamide group could potentially make the compound susceptible to hydrolysis .Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Applications : Research into chloroacetamide derivatives has led to various synthetic pathways and applications. For example, the treatment of N-dichloroacetyl amino acids with acetic anhydride yields 4-alkylidene- and 4-aralkylidene-2-chloromethyl-5-oxazolones, which have applications in the synthesis of N-(chloroacetyl)-dehydroamino acids, indicating a method for creating complex organic molecules from simpler precursors (H. Kurita et al., 1968).
- Advanced Oxidation Chemistry : The advanced oxidation chemistry of paracetamol, a compound related to chloroacetamides, has been studied to understand its degradation pathways and the formation of nitrogenous breakdown products, which can inform environmental and pharmaceutical degradation studies (Davide Vogna et al., 2002).
Pharmacological Applications
- Medicinal Chemistry : Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides illustrates the potential for creating bioactive molecules that could serve as the basis for developing new therapeutic agents, reflecting the importance of chloroacetamide derivatives in drug discovery (M. A. Kavina et al., 2017).
Future Directions
Properties
IUPAC Name |
N-(4-aminobutyl)-2-chloroacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O.ClH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJMLUUTGQFWEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CCl)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-28-0 |
Source
|
Record name | Acetamide, N-(4-aminobutyl)-2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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